

# Molecular formula and weight of 3-Benzoylpicolinic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Benzoylpicolinic acid

Cat. No.: B189384

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## In-Depth Technical Guide to 3-Benzoylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **3-Benzoylpicolinic acid**. The information is intended for researchers and professionals involved in drug discovery and development.

## Core Chemical and Physical Data

**3-Benzoylpicolinic acid**, also known as 3-benzoyl-2-pyridinecarboxylic acid, is a pyridine derivative with a benzoyl substituent at the 3-position. Its chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	227.22 g/mol	<a href="#">[1]</a>
Melting Point	151-155 °C	<a href="#">[2]</a>
CAS Number	64362-32-9	<a href="#">[1]</a>

# Synthesis Protocol: Adapted from Friedel-Crafts Acylation

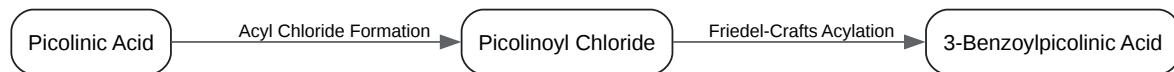
While a specific detailed protocol for the synthesis of **3-Benzoylpicolinic acid** is not readily available in the literature, a well-established method for the analogous synthesis of 3-benzoylpyridine from nicotinic acid via a Friedel-Crafts acylation can be adapted. This procedure involves the conversion of the carboxylic acid to an acyl chloride followed by a Lewis acid-catalyzed acylation of benzene.

Reaction Scheme:

AlCl<sub>3</sub> (Lewis Acid)

Benzene

SOCl<sub>2</sub>



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Caption: Synthesis of **3-Benzoylpicolinic Acid** via Friedel-Crafts Acylation.

Step 1: Formation of Picolinoyl Chloride

- In a three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place 1 mole of picolinic acid.

- With stirring, slowly add 6.9 moles of distilled thionyl chloride over 15-20 minutes. The initial reaction may be vigorous.
- After the addition is complete, heat the mixture on a steam bath with continuous stirring for 1 hour.
- Remove the excess thionyl chloride by distillation under reduced pressure.
- Add anhydrous benzene and distill under reduced pressure to azeotropically remove any remaining thionyl chloride.

#### Step 2: Friedel-Crafts Acylation

- To the flask containing the picolinoyl chloride, add an additional portion of anhydrous benzene.
- Cool the flask in an ice-salt bath and, with stirring, add 2.5 moles of anhydrous aluminum chloride in portions, maintaining the internal temperature between 5°C and 10°C.
- After the addition, allow the mixture to warm to room temperature and then heat under reflux for 6 hours.
- Cautiously pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
- Separate the aqueous layer and extract the organic layer with multiple portions of ether to remove any diphenyl sulfoxide.
- Make the aqueous solution basic with 50% aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves.
- Extract the product with chloroform.
- Wash the combined chloroform extracts with water, remove the solvent by distillation, and purify the resulting **3-Benzoylpicolinic acid**, for example, by recrystallization.

# Potential Biological Activities and Experimental Evaluation

Derivatives of pyridine and benzoyl compounds have shown promise in various therapeutic areas, suggesting that **3-Benzoylpicolinic acid** may also possess significant biological activity.

## Anticancer Activity

Numerous pyridine and benzoyl derivatives have been investigated for their anticancer properties. For instance, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have demonstrated potent anti-cancer activity against various cell lines, with some compounds showing  $IC_{50}$  values in the range of 0.5 to 3.6  $\mu$ M.<sup>[3]</sup> The proposed mechanism for some benzohydrazide derivatives involves the induction of apoptosis and cell cycle arrest.<sup>[4]</sup>

### Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Culture:** Culture selected human cancer cell lines (e.g., breast, colon, lung cancer cell lines) in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Cell Seeding:** Harvest and seed the cells into 96-well plates at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells per well. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare a stock solution of **3-Benzoylpicolinic acid** in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of treatment concentrations. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).
- **MTT Assay:** After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Data Analysis:** Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the control and determine the  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth).

## Antimicrobial Activity

Pyridine derivatives, such as pyridine-2,6-dithiocarboxylic acid, have been shown to possess antimicrobial properties, with their mechanism of action often attributed to metal chelation.[\[5\]](#)[\[6\]](#)

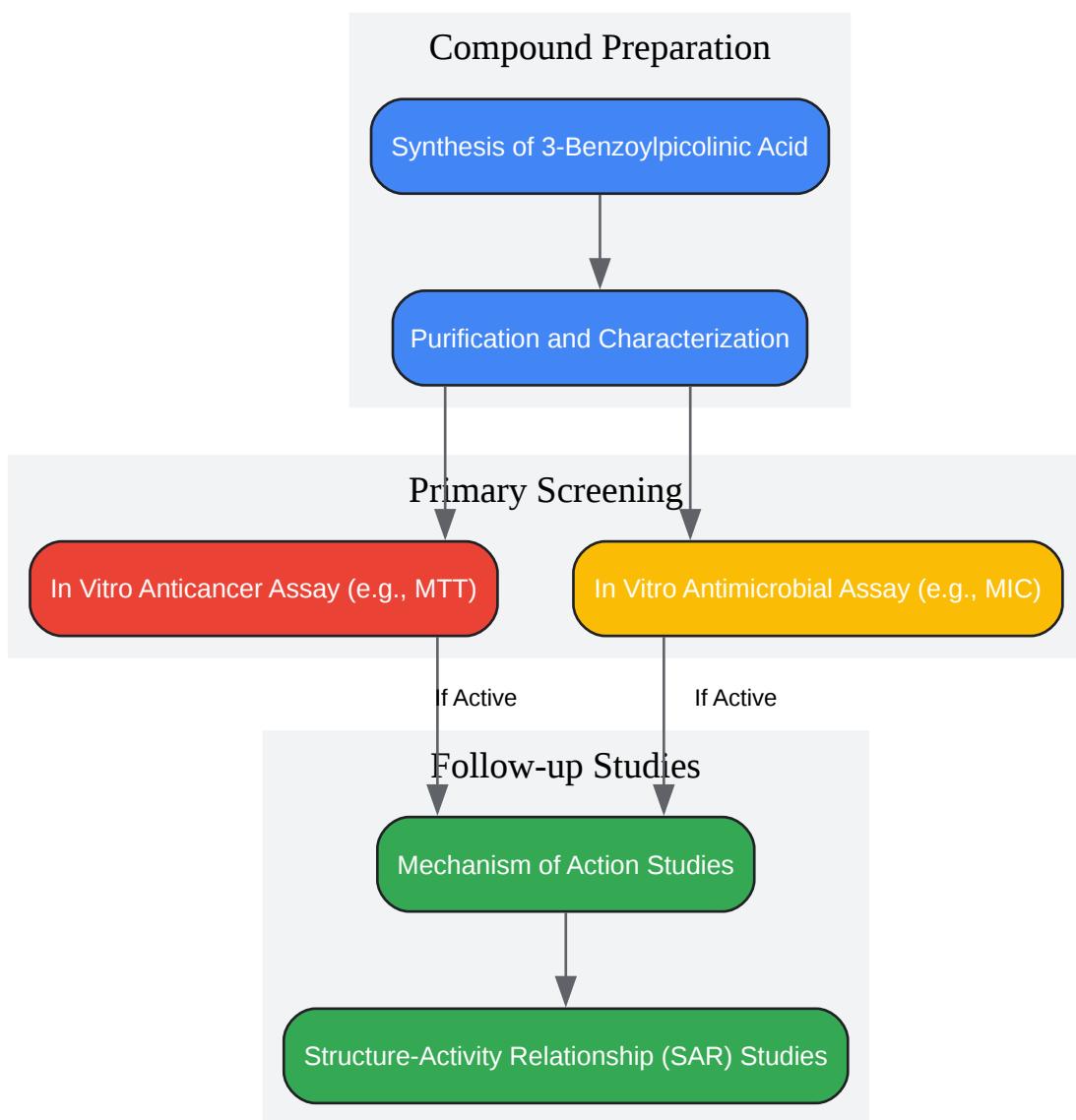
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth.
- Compound Dilution: Prepare serial twofold dilutions of **3-Benzoylpicolinic acid** in a 96-well microtiter plate using the appropriate broth.
- Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

## Logical Workflow for Biological Evaluation

The following diagram illustrates a logical workflow for the initial biological screening of **3-Benzoylpicolinic acid**.



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Caption: Workflow for the biological evaluation of **3-Benzoylpicolinic acid**.

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- To cite this document: BenchChem. [Molecular formula and weight of 3-Benzoylpicolinic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189384#molecular-formula-and-weight-of-3-benzoylpicolinic-acid>

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